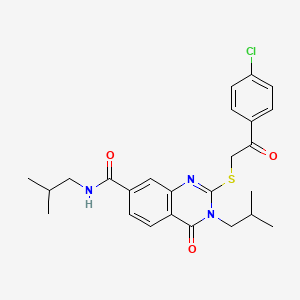
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H28ClN3O3S and its molecular weight is 486.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the following general pathway:
- Preparation of the Quinazoline Core : The quinazoline structure can be formed by cyclization reactions involving anthranilic acid derivatives and isocyanates.
- Substitution Reactions : The introduction of various substituents, such as the 4-chlorophenyl and diisobutyl groups, is achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
- Thioether Formation : The thioether group is incorporated by reacting a suitable thiol with the corresponding electrophile.
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. Recent studies have highlighted the cytotoxic effects of similar compounds against various cancer cell lines:
- A study on a related quinazoline compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range against several cancer types, including leukemia and breast cancer .
- The mechanism of action often involves inhibition of key signaling pathways, such as those mediated by kinases. For instance, compounds with similar structures have shown to inhibit VEGFR-2 and other kinases involved in tumor growth and angiogenesis .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinazoline A | HT29 (colon) | 8.5 | Kinase inhibition |
| Quinazoline B | MCF-7 (breast) | 12.0 | Apoptosis induction |
| Target Compound | Various | TBD | TBD |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of quinazoline derivatives. Some studies suggest that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:
- The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial activity .
- Compounds structurally similar to the target compound have shown promising results against common pathogens like Staphylococcus aureus and Escherichia coli.
Mechanistic Insights
The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific molecular targets:
- Kinase Inhibition : Many quinazolines act as ATP competitors, inhibiting kinases that are crucial for cancer cell proliferation.
- Oxidative Stress Induction : Some studies indicate that these compounds can induce oxidative stress in cells, leading to apoptosis .
- Gene Expression Modulation : Research has shown that certain derivatives can upregulate or downregulate genes involved in cell survival and apoptosis pathways.
Case Study 1: Quinazoline Derivative in Cancer Therapy
In a study published in Molecules, a related quinazoline derivative was tested against multiple cancer cell lines, showing promising results with an IC50 value of 10 µM in HT29 cells. The study concluded that structural modifications significantly enhance cytotoxicity .
Case Study 2: Antibacterial Efficacy
A recent investigation evaluated a series of quinazoline derivatives for their antimicrobial properties against E. coli. The most potent compound exhibited an MIC value of 15 µg/mL, suggesting substantial antibacterial activity .
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O3S/c1-15(2)12-27-23(31)18-7-10-20-21(11-18)28-25(29(24(20)32)13-16(3)4)33-14-22(30)17-5-8-19(26)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUBJIUEPNVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














